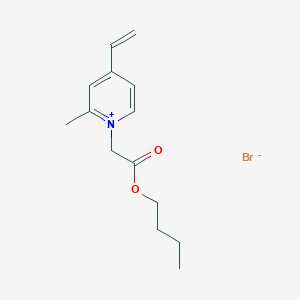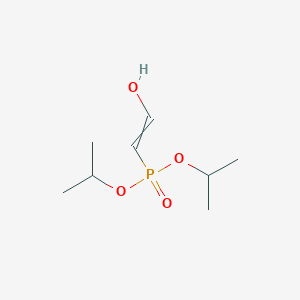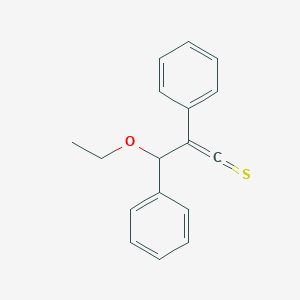
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is an organic compound with the molecular formula C17H16OS It is characterized by the presence of an ethoxy group, two phenyl groups, and a thione group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione typically involves the reaction of 3-ethoxy-2,3-diphenylprop-1-ene with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The reaction can be represented as follows:
[ \text{3-Ethoxy-2,3-diphenylprop-1-ene} + \text{Sulfur} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2,3-diphenylprop-1-ene: Lacks the thione group.
2,3-Diphenylprop-1-ene-1-thione: Lacks the ethoxy group.
3-Methoxy-2,3-diphenylprop-1-ene-1-thione: Has a methoxy group instead of an ethoxy group.
Uniqueness
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is unique due to the presence of both the ethoxy and thione groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
92265-39-9 |
|---|---|
Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
InChI |
InChI=1S/C17H16OS/c1-2-18-17(15-11-7-4-8-12-15)16(13-19)14-9-5-3-6-10-14/h3-12,17H,2H2,1H3 |
InChI Key |
VOCCPTLYRSROFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=C=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


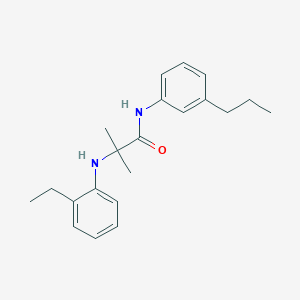
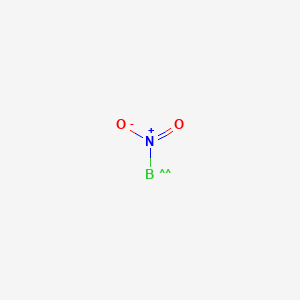
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
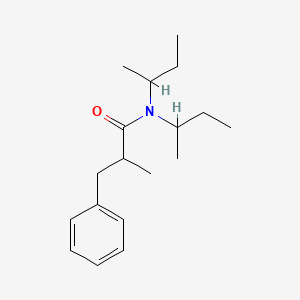
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
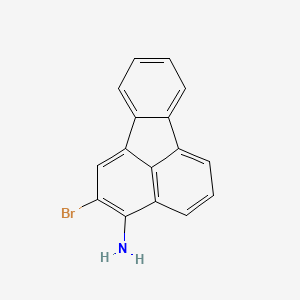
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
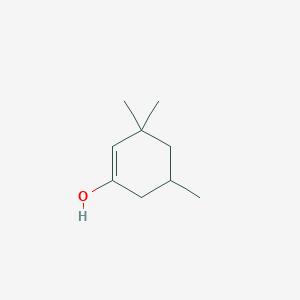
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
